

Validating the Specificity of Imanixil for PI5P4K β : A Comparative Guide

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Compound of Interest

Compound Name: Imanixil

Cat. No.: B1671735

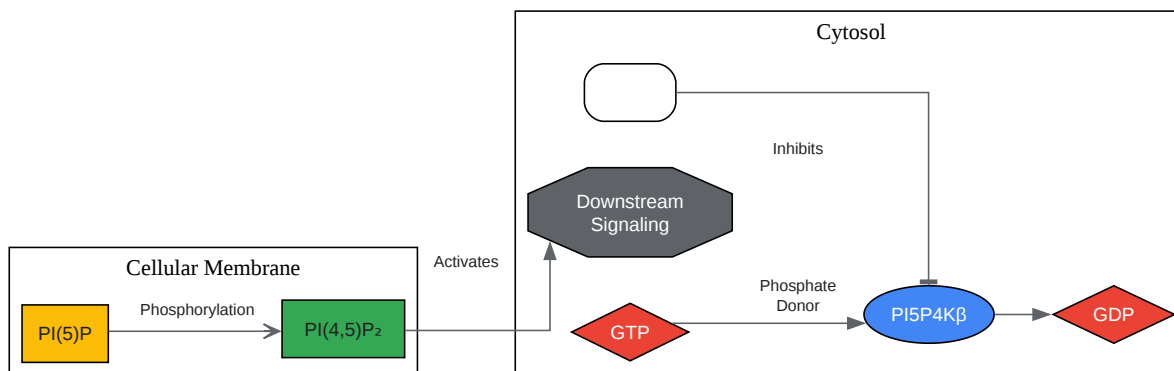
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Imanixil** (also known as SAR088), a known inhibitor of Phosphatidylinositol 5-Phosphate 4-Kinase beta (PI5P4K β), with other available alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid researchers in assessing the specificity of **Imanixil** for its target.

PI5P4K β Signaling Pathway

PI5P4K β is a lipid kinase that plays a crucial role in cellular signaling by converting phosphatidylinositol 5-phosphate (PI(5)P) to phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂). Uniquely, PI5P4K β can utilize both ATP and GTP as a phosphate donor, with a preference for GTP, linking cellular metabolic status to phosphoinositide signaling. This pathway is implicated in various cellular processes, including metabolic regulation and tumorigenesis.



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PI5P4Kβ signaling and inhibition.

Comparative Analysis of PI5P4K Inhibitors

The following tables summarize the in vitro potency and selectivity of **Imanixil** against other known PI5P4K inhibitors. This quantitative data is essential for selecting the most appropriate tool compound for specific research needs.

Table 1: Potency of PI5P4K Inhibitors (IC₅₀/K_i nM)

Inhibitor	PI5P4K α	PI5P4K β	PI5P4K γ	Notes
Imanixil (SAR088)	~19,800	2,200	-	9-fold selectivity for β over α . [1]
CC260	40 (K_i)	30 (K_i)	800	Potent dual α/β inhibitor. [1] [2] [3]
THZ-P1-2	190	(~50% inhib. at 700)	(~75% inhib. at 700)	Pan-PI5P4K covalent inhibitor. [4]
NIH-12848	>100,000	>100,000	~1,000	Highly selective for γ isoform.

IC_{50} values represent the concentration of inhibitor required to reduce enzyme activity by 50%. K_i values represent the inhibition constant. A lower value indicates higher potency.

Experimental Protocols

The validation of inhibitor specificity relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro kinase assays commonly used to characterize PI5P4K inhibitors.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of PI5P4K by quantifying the incorporation of a radiolabeled phosphate from $[\gamma\text{-}^{125}\text{P}]\text{ATP}$ onto the lipid substrate, PI(5)P.

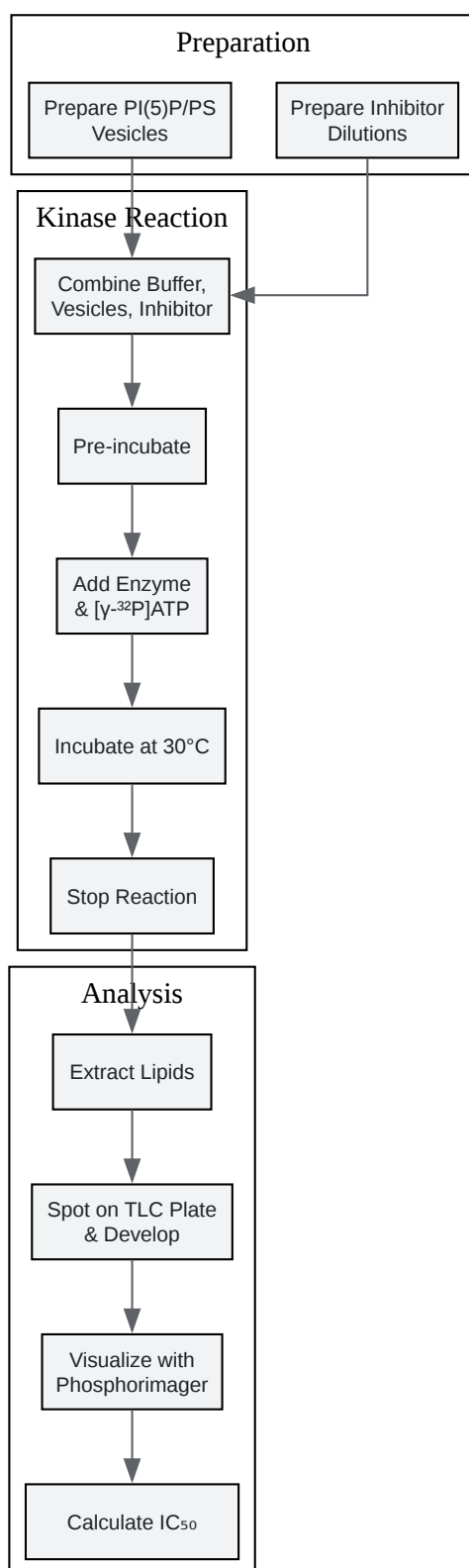
Materials:

- Recombinant human PI5P4K α , PI5P4K β , or PI5P4K γ
- Phosphatidylinositol 5-phosphate (PI(5)P)
- Phosphatidylserine (PS) (as a carrier lipid)
- $[\gamma\text{-}^{125}\text{P}]\text{ATP}$

- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
- Inhibitor stock solutions (e.g., in DMSO)
- Thin-layer chromatography (TLC) plates
- Phosphorimager or autoradiography film

Procedure:

- Prepare lipid vesicles by co-sonicating PI(5)P and PS in an appropriate buffer.
- In a reaction tube, combine the kinase reaction buffer, the lipid vesicles, and the desired concentration of the test inhibitor (e.g., **Imanixil**).
- Pre-incubate the mixture for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding the recombinant PI5P4K enzyme and [γ -¹²⁵P]ATP.
- Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding an acidic solution (e.g., 1M HCl).
- Extract the lipids using a chloroform/methanol mixture.
- Spot the extracted lipid phase onto a TLC plate and develop the plate using an appropriate solvent system to separate PI(5)P from the product, PI(4,5)P₂.
- Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize and quantify the radiolabeled PI(4,5)P₂.
- Determine the percentage of inhibition at various inhibitor concentrations to calculate the IC₅₀ value.



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Radiometric Kinase Assay Workflow.

In Vitro Kinase Assay (ADP-Glo™ Bioluminescence Assay)

This high-throughput assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The amount of ADP is determined through a coupled enzymatic reaction that results in the generation of a luminescent signal.

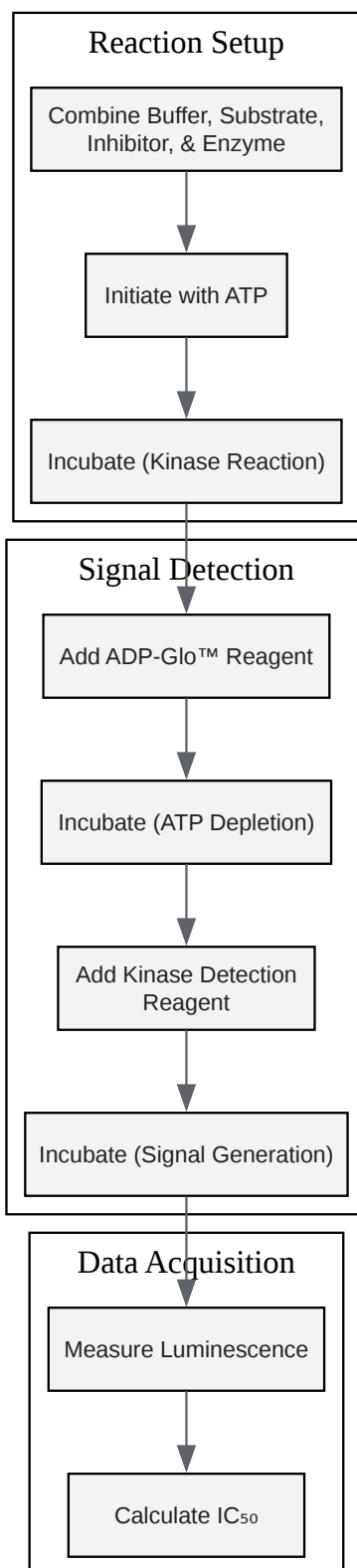
Materials:

- Recombinant human PI5P4K α , PI5P4K β , or PI5P4K γ
- PI(5)P substrate
- ATP
- Kinase reaction buffer
- Inhibitor stock solutions
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque multi-well plates (e.g., 384-well)
- Luminometer

Procedure:

- Add the kinase reaction buffer, PI(5)P substrate, and test inhibitor to the wells of a white multi-well plate.
- Add the recombinant PI5P4K enzyme to each well.
- Initiate the reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity. Calculate the IC_{50} from the dose-response curve.



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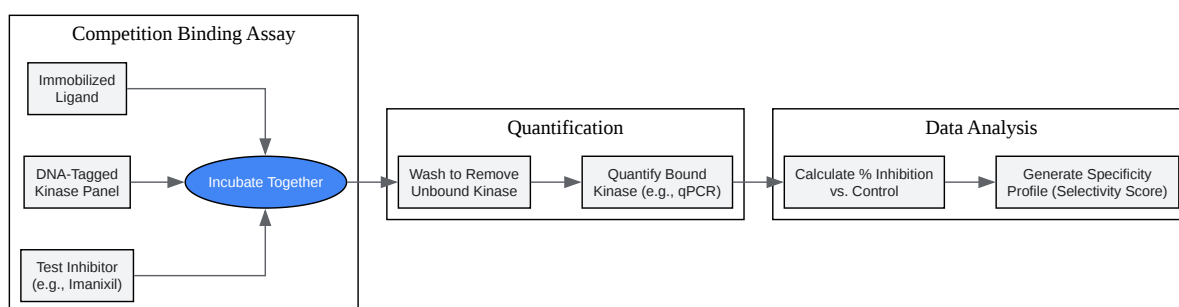
ADP-Glo™ Kinase Assay Workflow.

Kinome-Wide Specificity Profiling

To comprehensively assess the specificity of a kinase inhibitor, it is crucial to screen it against a large panel of kinases. This process, known as kinome profiling, helps to identify potential off-target effects.

Workflow for Kinome-Wide Specificity Profiling:

A common approach for kinome profiling is to use a competition binding assay, such as the KINOMEScan™ platform (DiscoverX). In this assay, the test inhibitor is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified, and a lower amount of bound kinase indicates that the test inhibitor is competing for the active site. The results are often reported as the percentage of kinase remaining in solution at a given inhibitor concentration.



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Kinome-Wide Specificity Profiling Workflow.

By presenting this comparative data and detailed experimental protocols, this guide aims to equip researchers with the necessary information to critically evaluate the specificity of **Imanixil** for PI5P4K β and to design further experiments to validate its utility as a selective chemical probe.

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